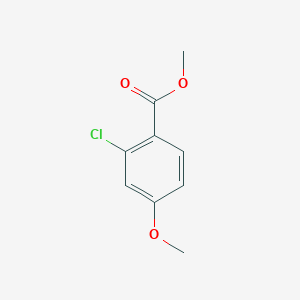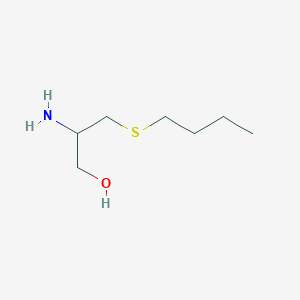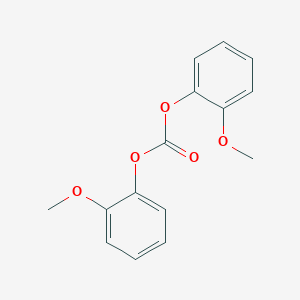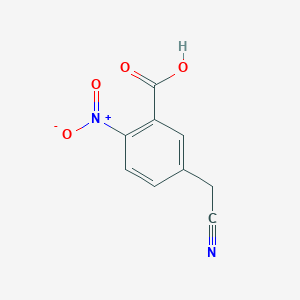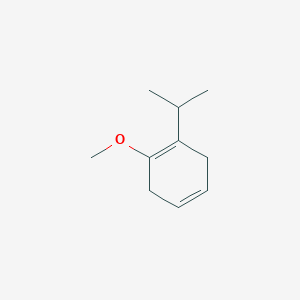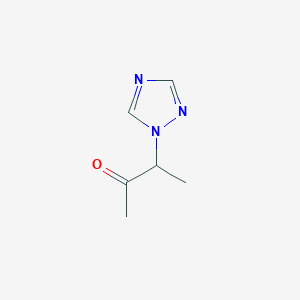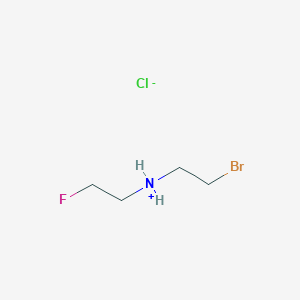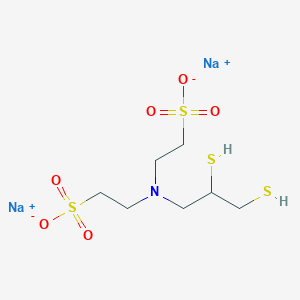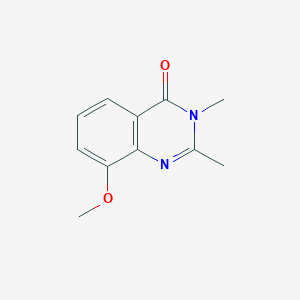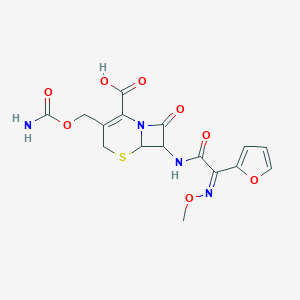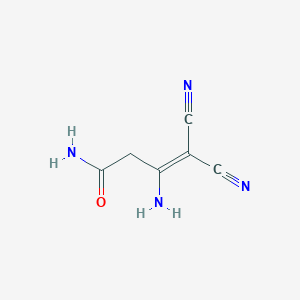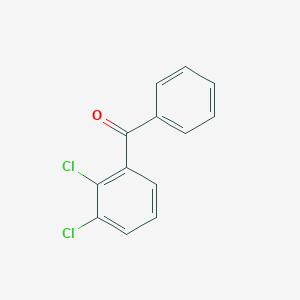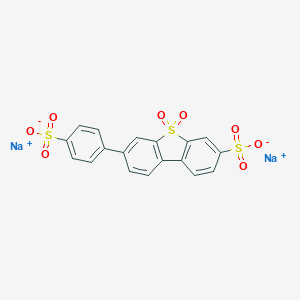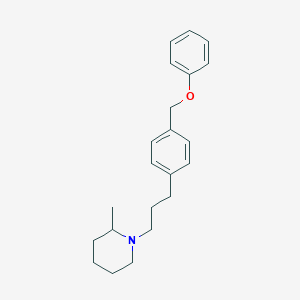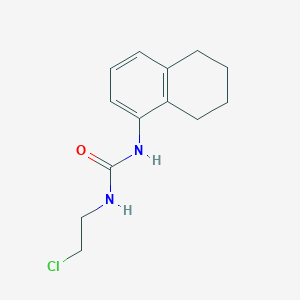
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- is a chemical compound that has been widely used in scientific research. It is a derivative of urea and has been synthesized using various methods.
Mécanisme D'action
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- inhibits protein synthesis by binding to the A-site of the ribosome. This prevents the binding of aminoacyl-tRNA to the ribosome, thereby inhibiting the elongation of the polypeptide chain.
Effets Biochimiques Et Physiologiques
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- has been shown to have anticancer properties. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- in lab experiments is its ability to inhibit protein synthesis. This makes it a useful tool for studying the role of protein synthesis in various cellular processes. However, one limitation is that it can be toxic to cells at high concentrations.
Orientations Futures
There are several future directions for research involving urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)-. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to study its mechanism of action in more detail. Additionally, it could be used in combination with other inhibitors of protein synthesis to enhance its anticancer properties. Finally, it could be used to study the role of protein synthesis in the development of drug resistance in cancer cells.
Méthodes De Synthèse
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- can be synthesized using various methods. One method involves the reaction of 1-naphthylamine with chloroacetyl chloride to form 1-(chloroacetyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)urea, which is then reacted with sodium hydroxide to form the final compound.
Applications De Recherche Scientifique
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- has been widely used in scientific research as an inhibitor of protein synthesis. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been used as a tool to study the role of protein synthesis in various cellular processes.
Propriétés
Numéro CAS |
102433-68-1 |
|---|---|
Nom du produit |
Urea, 1-(2-chloroethyl)-3-(5,6,7,8-tetrahydro-1-naphthyl)- |
Formule moléculaire |
C13H17ClN2O |
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea |
InChI |
InChI=1S/C13H17ClN2O/c14-8-9-15-13(17)16-12-7-3-5-10-4-1-2-6-11(10)12/h3,5,7H,1-2,4,6,8-9H2,(H2,15,16,17) |
Clé InChI |
JCPNMNMCKYEXRY-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NCCCl |
SMILES canonique |
C1CCC2=C(C1)C=CC=C2NC(=O)NCCCl |
Autres numéros CAS |
102433-68-1 |
Synonymes |
3-(2-Chloroethyl)-1-(5,6,7,8-tetrahydro-1-naphthyl)urea |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



